

In-Depth Technical Guide: GSK2190915 FLAP Binding Affinity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of GSK2190915 (also known as Fiboflapon or AM-803) to the 5-lipoxygenase-activating protein (FLAP). This document details the quantitative binding data, the experimental methodologies used to determine these values, and the relevant signaling pathway, presented in a format tailored for scientific and research applications.

Core Data Presentation: Quantitative Binding Affinity

The binding and inhibitory potency of GSK2190915 has been characterized through various in vitro and cellular assays. The key quantitative data are summarized in the table below for ease of comparison.

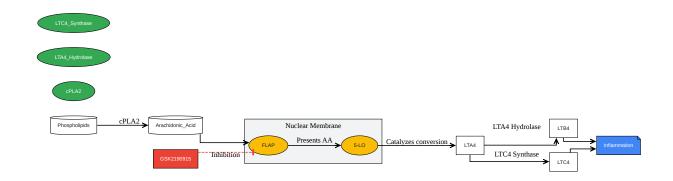


Parameter	Value	Assay System	Reference
FLAP Binding Potency	2.9 nM	Radioligand Binding Assay (Human FLAP)	
IC50	76 nM	LTB4 Inhibition (Human Whole Blood)	
EC50	~7 nM	LTB4 Inhibition (Ex vivo, ionophore- challenged rat whole blood)	
EC50	85 nM	LTB4 Inhibition (Western European Subjects)	
EC50	89 nM	LTB4 Inhibition (Japanese Subjects)	

Signaling Pathway

GSK2190915 is a potent inhibitor of the 5-lipoxygenase-activating protein (FLAP), a critical component in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators involved in various inflammatory diseases, including asthma. FLAP acts as a transfer protein, presenting arachidonic acid to 5-lipoxygenase (5-LO), the enzyme that catalyzes the initial steps in the leukotriene synthesis pathway. By binding to FLAP, GSK2190915 prevents this interaction, thereby inhibiting the production of all downstream leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs).





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FLAP Signaling Pathway and Inhibition by GSK2190915

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

FLAP Radioligand Binding Assay

This protocol is based on competitive binding principles to determine the affinity of GSK2190915 for FLAP.

Objective: To determine the binding affinity (potency) of GSK2190915 for human FLAP.

Materials:

- Human leukocyte membranes (source of FLAP)
- Radiolabeled ligand (e.g., 125I-L-691,831)

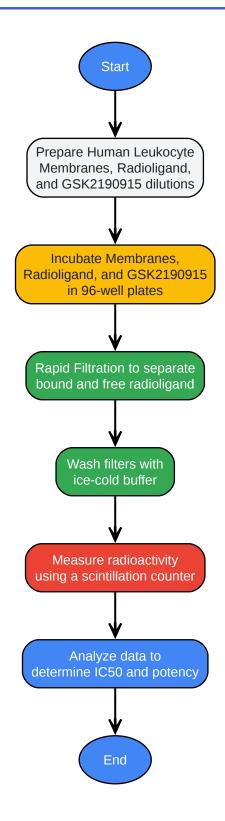


- Unlabeled GSK2190915
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitors)
- 96-well plates
- Glass fiber filters
- Scintillation counter

Procedure:

- Membrane Preparation: Human leukocyte membranes are prepared and stored at -80°C. On the day of the assay, membranes are thawed and resuspended in assay buffer.
- Assay Setup: The assay is performed in 96-well plates. Each well contains the human leukocyte membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled GSK2190915.
- Incubation: The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
- Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
- Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of GSK2190915 that inhibits 50% of the specific binding of the radioligand. The potency is then calculated from the IC50.





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FLAP Radioligand Binding Assay Workflow

LTB4 Inhibition Assay in Human Whole Blood

Foundational & Exploratory





This cellular assay measures the functional inhibition of LTB4 production by GSK2190915.

Objective: To determine the IC50 of GSK2190915 for the inhibition of LTB4 synthesis in human whole blood.

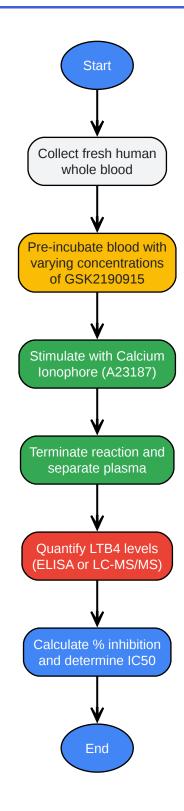
Materials:

- Fresh human whole blood
- GSK2190915
- Calcium ionophore A23187 (stimulant)
- Assay buffer
- LTB4 ELISA kit or LC-MS/MS for quantification

Procedure:

- Blood Collection: Fresh human whole blood is collected in heparinized tubes.
- Pre-incubation: Aliquots of whole blood are pre-incubated with varying concentrations of GSK2190915 for a specified time (e.g., 15 minutes to 5 hours) at 37°C.
- Stimulation: LTB4 synthesis is stimulated by adding a calcium ionophore (e.g., A23187) and incubating for a further period (e.g., 30 minutes) at 37°C.
- Termination and Sample Preparation: The reaction is stopped, and plasma is separated by centrifugation. The plasma samples are then processed for LTB4 analysis.
- Quantification of LTB4: The concentration of LTB4 in the plasma samples is quantified using a validated method such as an ELISA kit or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: The percentage inhibition of LTB4 production at each concentration of GSK2190915 is calculated relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.





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LTB4 Inhibition Assay Workflow

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